1-[5-(Aminomethyl)furan-2-yl]ethan-1-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(Aminomethyl)furan-2-yl]ethan-1-one hydrochloride typically involves the reaction of furan derivatives with appropriate aminomethylating agents under controlled conditions . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings. The process involves large-scale reactions with optimized conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
1-[5-(Aminomethyl)furan-2-yl]ethan-1-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding furan derivatives.
Reduction: Reduction reactions can convert the compound into different aminomethylated products.
Substitution: The compound can undergo substitution reactions where the aminomethyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction can produce different aminomethylated compounds .
Scientific Research Applications
1-[5-(Aminomethyl)furan-2-yl]ethan-1-one hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[5-(Aminomethyl)furan-2-yl]ethan-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl group can interact with various enzymes and receptors, leading to changes in biological activity. The furan ring structure also plays a role in its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
1-(Furan-2-yl)ethanone: A related compound with a similar furan ring structure but lacking the aminomethyl group.
2-Acetylfuran: Another furan derivative used in flavor and fragrance industries.
Uniqueness
1-[5-(Aminomethyl)furan-2-yl]ethan-1-one hydrochloride is unique due to the presence of both the aminomethyl group and the furan ring, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C7H10ClNO2 |
---|---|
Molecular Weight |
175.61 g/mol |
IUPAC Name |
1-[5-(aminomethyl)furan-2-yl]ethanone;hydrochloride |
InChI |
InChI=1S/C7H9NO2.ClH/c1-5(9)7-3-2-6(4-8)10-7;/h2-3H,4,8H2,1H3;1H |
InChI Key |
UUHFXCNXDSGUEA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(O1)CN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.